molecular formula C18H17NO2S2 B2786618 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide CAS No. 2380009-26-5

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide

Cat. No.: B2786618
CAS No.: 2380009-26-5
M. Wt: 343.46
InChI Key: FCXRBXVLLIPEGT-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide is a synthetic organic compound of significant interest in agricultural chemical research. With a molecular structure that incorporates both furan and thiophene heterocycles linked by a propanamide spacer featuring a phenylsulfanyl moiety, this compound is representative of a class of chemicals being explored for their potential bioactivity . Heterocycles such as thiophene and furan are privileged structures in medicinal and agrochemical research; thiophene-containing molecules, in particular, are frequently investigated as alternatives to benzenoid products and have shown promising and broad-spectrum fungicidal activity in research settings . The specific structural motifs present in this compound suggest its primary research value lies in the discovery and development of novel crop protection agents. Researchers are exploring such hybrid molecules, which combine multiple active substructures, to combat resistance in destructive plant pathogens like oomycetes . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(8-10-22-15-5-2-1-3-6-15)19-12-16-11-14(13-23-16)17-7-4-9-21-17/h1-7,9,11,13H,8,10,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXRBXVLLIPEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide, with CAS number 2380032-42-6, is a compound that has garnered attention for its potential biological activities. This detailed article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆N₂O₃S₂, with a molecular weight of 372.5 g/mol. The compound features a furan ring, thiophene ring, and a phenylsulfanyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₃S₂
Molecular Weight372.5 g/mol
CAS Number2380032-42-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of furan and thiophene intermediates, followed by coupling reactions that introduce the phenylsulfanyl group. The final step usually involves forming the amide bond under controlled conditions.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antioxidant properties. These properties are attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation. For example, a study on similar derivatives showed potent antioxidant activity, suggesting that this compound may also possess this activity.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been tested against various microbial strains, showing promising results. For instance, compounds with thiophene rings demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. Compounds with similar structures have shown significant tyrosinase inhibitory activity. For example, one derivative exhibited an IC₅₀ value of 0.0433 µM for monophenolase activity, indicating strong potential for skin-related applications.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Free Radical Scavenging : The presence of electron-rich furan and thiophene rings may facilitate the donation of electrons to free radicals.
  • Enzyme Inhibition : The compound may bind to active sites of enzymes like tyrosinase, inhibiting their activity through competitive or non-competitive mechanisms.
  • Cellular Interaction : It may interact with cellular receptors or transporters, modulating various signaling pathways.

Case Studies

  • Antioxidant Studies : A study evaluating derivatives similar to this compound found that they significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Efficacy : In vitro tests on related compounds demonstrated effective inhibition against multiple bacterial strains, warranting further exploration into the specific antimicrobial properties of this compound.
  • Tyrosinase Inhibition : Research indicated that certain furan-based compounds could inhibit tyrosinase with varying degrees of efficacy, suggesting that this compound could be similarly effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs, derived from the evidence, are compared below based on their moieties, biological activities, and synthetic routes.

Structural and Functional Analogues

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Structure: Thiazole ring linked to 4-fluorophenyl and furan-propanamide. Activity: Exhibits potent KPNB1 inhibition (involved in nuclear transport) and anticancer effects in cell-based assays. Synthesis: Achieved via Suzuki coupling of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by boronic acid cross-coupling .

(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) Structure: Thiophene conjugated to a sulfonamide-thiazole system. Activity: Antiproliferative activity against MCF7 breast cancer cells (IC50 = 10.25 μM), outperforming doxorubicin (IC50 = 30 μM). Mechanism: Inhibits ATP-binding sites of tyrosine kinase receptors .

2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Structure: Thiazole-sulfonamide hybrid with a methylphenoxy side chain.

3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide

  • Structure : Chlorophenyl-sulfanyl and sulfamoyl-phenyl groups.
  • Relevance : Sulfanyl and sulfonamide motifs suggest utility in modulating redox-sensitive pathways .

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : Used to predict electronic properties of similar compounds, aiding in rational drug design (e.g., exact exchange functionals in Becke’s work) .
  • Crystallography : SHELX programs refine crystal structures of thiophene and propanamide derivatives, critical for understanding binding conformations .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the thiophene-furan hybrid core via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
  • Step 2 : Introduction of the phenylsulfanyl group via nucleophilic substitution or thiol-ene chemistry .
  • Step 3 : Amidation using coupling agents like EDC/HOBt or HATU to attach the propanamide moiety .
  • Optimization : Catalysts (e.g., Pd for coupling), solvent selection (DMF or THF for solubility), and temperature control (60–80°C for amidation) improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiophene-furan and amide bond formation .
  • HPLC : Purity assessment (>95%) with C18 columns and gradient elution .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : SHELXL refinement for absolute configuration determination (if crystals are obtainable) .

Q. What are the common chemical reactions involving this compound, and under what conditions do they proceed?

  • Answer : Reactivity is driven by its functional groups:

  • Oxidation : Thiophene sulfurs can form sulfoxides/sulfones using H₂O₂ or mCPBA .
  • Reduction : Amide bonds are stable, but LiAlH₄ may reduce carbonyls in adjacent groups .
  • Electrophilic Substitution : Thiophene rings undergo halogenation (e.g., Br₂/FeCl₃) for derivatization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as anti-inflammatory or anticancer potential?

  • Answer :

  • In vitro assays :
  • Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : COX-2 or TNF-α ELISA to assess anti-inflammatory activity .
  • Mechanistic studies : Fluorescence polarization to measure binding affinity to targets like androgen receptors .
  • Controls : Use known inhibitors (e.g., ibuprofen for COX-2) and solvent-only blanks .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR : HSQC and HMBC to assign ambiguous peaks and confirm through-space couplings .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., androgen receptors) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s efficacy?

  • Answer :

  • Analog Synthesis : Modify the phenylsulfanyl group (e.g., introduce electron-withdrawing substituents) to enhance target affinity .
  • Biological Testing : Compare IC₅₀ values of analogs against parent compound in dose-response assays .
  • Metabolic Stability : Microsomal assays (human liver microsomes) to identify metabolically labile sites for further optimization .

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